Posaconazole Piperazine Dioxide is a compound primarily recognized for its role as a triazole antifungal agent. It is classified under the organic compounds known as phenylpiperazines, which consist of a piperazine ring attached to a phenyl group. Posaconazole is particularly effective against invasive fungal infections caused by species such as Candida and Aspergillus, making it essential for treating severely immunocompromised patients .
The synthesis of Posaconazole involves several steps, including cyclization, condensation, and hydrogenation reactions. A notable method includes using dimethyl sulfoxide as a solvent and sodium hydroxide as a catalyst to facilitate the reaction at elevated temperatures (80°C to 140°C) for optimal yield .
Posaconazole exhibits a complex molecular structure characterized by multiple chiral centers. The structure includes:
Posaconazole participates in several chemical reactions, primarily involving its interaction with fungal cytochrome P450 enzymes. The key reaction mechanism includes:
The antifungal action of Posaconazole primarily involves:
Posaconazole is utilized in clinical settings for:
Its broad-spectrum antifungal activity makes it a critical component in managing severe fungal infections, particularly where other antifungals may fail due to resistance or insufficient efficacy .
The piperazine moiety in posaconazole serves as the primary site for oxidative degradation, leading to the formation of Posaconazole Piperazine Dioxide (DiPO) and structurally complex rearrangements. High-resolution LC-MS analyses reveal that DiPO formation involves a two-step oxidation process: initial mono-N-oxidation at one piperazine nitrogen, followed by further oxidation to form the dioxide structure (m/z 717 → m/z 733). This N-oxidation destabilizes the ring, triggering subsequent rearrangements through three primary pathways [1] [3]:
Degradant | Molecular Formula | m/z [M+H]⁺ | Primary Formation Pathway | Key Analytical Signatures |
---|---|---|---|---|
DiPO | C₃₇H₄₅F₂N₈O₅⁺ | 733.33688 | Sequential N-oxidation | MSⁿ fragments: m/z 615.2, 532.1 |
Ring-Contracted Product | C₃₆H₄₁F₂N₈O₄⁺ | 687.32133 | Thermal ring contraction | MS/MS: m/z 387.2 (C₂₀H₂₀F₂N₄O₂⁺) |
BZDPO | C₃₇H₄₃F₂N₈O₄⁺ | 687.32133* | Acid-catalyzed rearrangement | 13C NMR: δ 168.5 (benzodiazepine C=O) |
Ketone Derivative | C₃₇H₄₃F₂N₈O₅⁺ | 731.31621 | α-Carbon oxidation | UV λₘₐₓ: 285 nm |
* Same m/z as ring-contracted product; distinguished via <sup>15</sup>N HMBC
The rearrangement mechanisms are elucidated through hydrogen/deuterium (H/D) exchange experiments, which confirm proton transfer during ring contraction, and 15N-labeled NMR, which tracks nitrogen migration during benzodiazepine formation [1] [3] [8].
Oxidative degradation kinetics of posaconazole follow second-order reaction kinetics, with degradant formation rates directly proportional to oxidant concentration ([Ox]) and hydrogen ion activity ([H⁺]). Key factors influencing DiPO formation include:
Catalytic Impurities: Trace metal ions (e.g., Cu²⁺, Fe³⁺) amplify oxidation via Fenton-like reactions, generating hydroxyl radicals (•OH) that abstract electrons from piperazine nitrogens. Chelating agents (e.g., EDTA) suppress this by >60% [5] [8].
Table 2: Kinetic Parameters for DiPO Formation Under Oxidative Stress
Condition | Rate Constant (k, M⁻¹h⁻¹) | Half-Life (t₁/₂) | Primary Degradant | Activation Energy (Eₐ, kJ/mol) |
---|---|---|---|---|
0.1% H₂O₂, pH 3.0 | 0.018 | 38.5 h | BZDPO | 72.3 |
0.1% H₂O₂, pH 7.0 | 0.042 | 16.5 h | DiPO | 85.6 |
0.1% H₂O₂, pH 10.0 | 0.089 | 7.8 h | DiPO/Ketone | 78.9 |
0.01 M S₂O₈²⁻, pH 7.0 | 0.153 | 4.5 h | Ring-Contracted | 92.4 |
Molecular modeling reveals that the highest occupied molecular orbital (HOMO) of posaconazole localizes over the piperazine ring (energy: -7.3 eV), making it susceptible to electrophilic oxidants. Electrostatic potential maps further identify the electron-rich N4 nitrogen as the preferred oxidation site [5]. Autoxidation chain reactions propagate through peroxyl radical (ROO•) intermediates, which abstract hydrogen from the piperazine C-H bonds, initiating ring cleavage [3] [5].
Piperazine-containing triazoles exhibit distinct degradation profiles compared to non-piperazine analogs due to the ring's oxidative lability:
Stabilization Strategies: Modifying the piperazine with electron-withdrawing groups (e.g., -CF₃) reduces N-oxidation susceptibility. Replacing piperazine with morpholine (as in voriconazole) enhances stability but sacrifices antifungal breadth against Mucorales [6] [10].
Table 3: Degradation Byproducts Across Antifungal Triazoles Under Oxidative Stress
Triazole | Heterocyclic Moiety | Primary Oxidative Degradants | m/z [M+H]⁺ | Relative Abundance* |
---|---|---|---|---|
Posaconazole | Piperazine | DiPO, Ring-contracted imidazolium, BZDPO | 733, 687, 687 | ++++ |
Itraconazole | Piperazine | N-Oxide, Dioxide | 721, 737 | +++ |
Voriconazole | Morpholine | Pyrimidine N-oxide | 394 | + |
Fluconazole | Triazole | Triazole-ring-opened carboxylic acid | 340 | ++ |
Isavuconazole | Morpholine | Chlorophenyl hydroxylate | 602 | + |
*++++: High (>5% total degradants); +: Low (<1%)
The piperazine ring's flexibility enables multiple rearrangement pathways absent in rigid morpholine systems. However, clinical formulations address this through antioxidants (e.g., BHT) and pH control—strategies less critical for morpholine-based triazoles [5] [6] [8].
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1